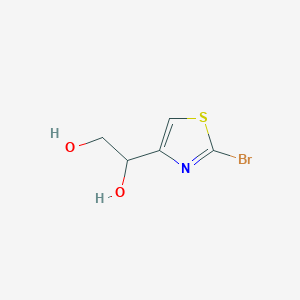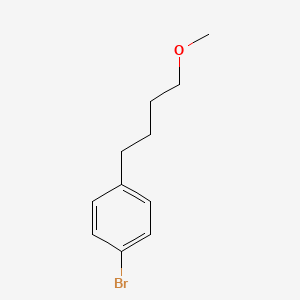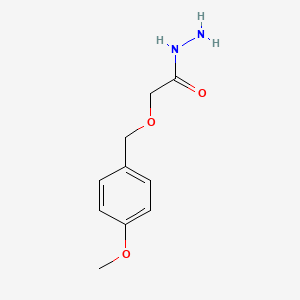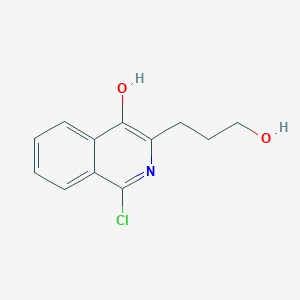![molecular formula C17H13NO5 B8572843 N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8572843.png)
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with hydroxyphenyl, hydroxy, and acetamido groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxybenzaldehyde with appropriate diketones under acidic or basic conditions to form the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and acylation are often employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The compound’s hydroxy and acetamido groups play crucial roles in these interactions, allowing it to form hydrogen bonds and other interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar benzopyran ring system and exhibit comparable biological activities.
Phenolic Antioxidants: Compounds like 4-hydroxyphenylacetic acid have similar hydroxyphenyl groups and are used for their antioxidant properties.
Uniqueness
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, acetamido, and benzopyran groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C17H13NO5 |
|---|---|
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C17H13NO5/c1-9(19)18-11-4-7-14-13(8-11)15(21)16(22)17(23-14)10-2-5-12(20)6-3-10/h2-8,20,22H,1H3,(H,18,19) |
Clé InChI |
OSQJYYNWLZXJIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


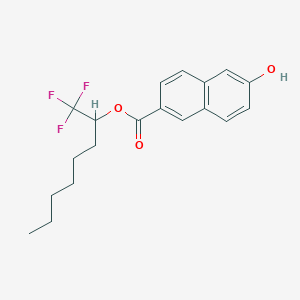
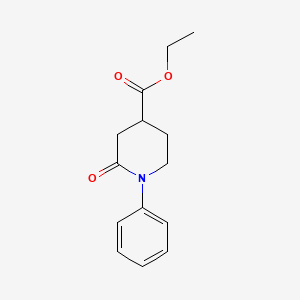
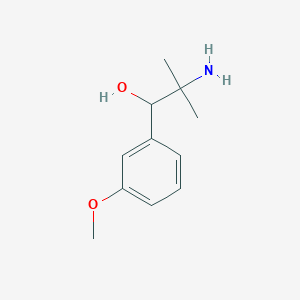
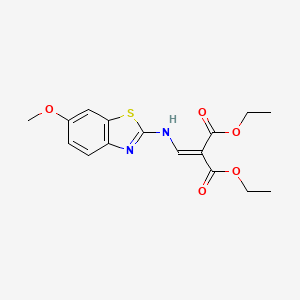
![N-[2-(Acetyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B8572787.png)
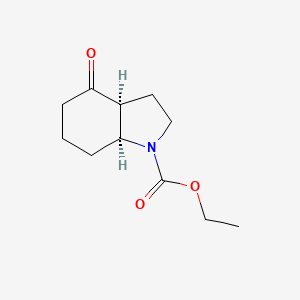
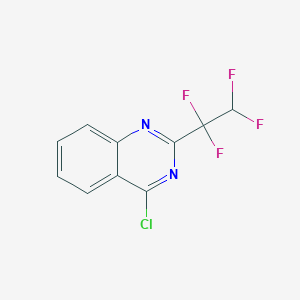
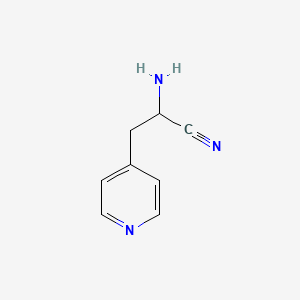
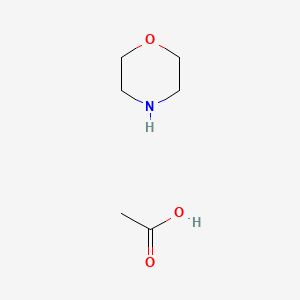
![[2-(4-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol](/img/structure/B8572833.png)
